molecular formula C18H23N3O3S B2926654 N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034611-33-9

N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2926654
CAS RN: 2034611-33-9
M. Wt: 361.46
InChI Key: KQXWLVSHYOSWPX-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These compounds have attracted much attention from synthetic organic chemists due to their interesting biological and pharmacological activities .


Synthesis Analysis

Benzofuran compounds are synthesized using various methods. One of the innovative methods for constructing benzofuran rings is a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and varies depending on the specific compound. The benzofuran ring is a key heterocycle in these compounds .

Scientific Research Applications

Drug Discovery and Development

This compound, with its benzofuran core, is a promising candidate in drug discovery due to benzofuran derivatives’ extensive biological activities . They exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them potential natural drug lead compounds. The unique structural features of benzofuran make it a privileged structure in the search for efficient antimicrobial candidates.

Antimicrobial Therapy

Benzofuran and its derivatives have been recognized for their potential in developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis, highlighting the compound’s relevance in antimicrobial therapy.

Molecular Recognition

The adaptability of this compound in forming one-dimensional motifs with various assembling partners demonstrates its versatility in molecular recognition. This property is crucial for the development of new materials and sensors that can selectively bind to specific molecules.

Catalysis

Due to the unique cage structure of the adamantane derivative, this compound can be explored for its catalytic properties in various chemical reactions. Its stability and reactivity make it suitable for use as a catalyst in organic synthesis.

Materials Science

The adamantane family of molecules, to which this compound belongs, has potential applications in materials science. The robustness of the adamantane structure could lead to the development of new materials with enhanced durability and performance.

Pharmacological Evaluation

The pharmacological evaluation of bioisosteres of adamantanyl benzamide P2X7 receptor antagonists has led to the identification of compounds with improved physicochemical properties and metabolic stability. This compound’s structure could be pivotal in determining the pharmacological properties of related compounds.

Synthesis and Characterization

The synthesis of N-Aryladamantane-1-carboxamides, which are related to this compound, has been achieved in good yields, highlighting a catalytic approach to the synthesis of related compounds. This opens up possibilities for the compound’s use in synthetic chemistry research.

Analytical Methods

Developing analytical methods for this compound could aid in understanding its physical and chemical properties, which is essential for drug development. The compound’s solubility and stability parameters are particularly important for its application in biological systems.

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention from chemical and pharmaceutical researchers worldwide . Future research may focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12(2)18-19-17(11-21(18)4)25(22,23)20-13(3)9-15-10-14-7-5-6-8-16(14)24-15/h5-8,10-13,20H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXWLVSHYOSWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

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